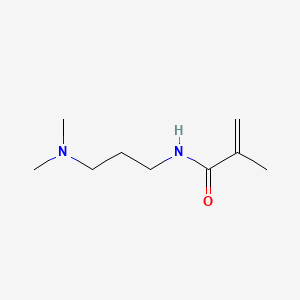
Ethoxyphosphonoylbenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethoxyphosphonoylbenzene can be synthesized through the reaction of phenylphosphinic acid with ethyl chloroformate in the presence of a tertiary base such as pyridine or triethylamine. The reaction proceeds with the formation of carbon dioxide and the desired ester product . The general reaction is as follows:
PhPH(OH)O+EtOCOCl→PhPH(O)OEt+CO2
Industrial Production Methods
Industrial production of phenylphosphinic acid ethyl typically involves the direct esterification of phenylphosphinic acid with ethanol under acidic conditions. This method is advantageous due to its simplicity and cost-effectiveness. The reaction is usually carried out under reflux conditions with a mineral acid catalyst .
Chemical Reactions Analysis
Types of Reactions
Ethoxyphosphonoylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylphosphonic acid derivatives.
Reduction: Reduction reactions can convert it back to phenylphosphinic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and bases are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Phenylphosphonic acid derivatives.
Reduction: Phenylphosphinic acid.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Ethoxyphosphonoylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: It serves as a precursor for the synthesis of biologically active phosphorus-containing compounds.
Medicine: It is explored for its potential use in drug development, especially in the design of enzyme inhibitors.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of phenylphosphinic acid ethyl involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets include carbonyl compounds, alkyl halides, and other electrophilic species. The pathways involved in its reactions typically include nucleophilic addition, substitution, and oxidation-reduction processes .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic acid: Similar in structure but contains an additional oxygen atom bonded to phosphorus.
Methyl phenylphosphinate: Similar but with a methyl group instead of an ethyl group.
Diphenylphosphinic acid: Contains two phenyl groups attached to the phosphorus atom.
Uniqueness
Ethoxyphosphonoylbenzene is unique due to its specific reactivity profile and the presence of the ethyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where other phosphinates may not be as effective .
Properties
IUPAC Name |
ethoxyphosphonoylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O2P/c1-2-10-11(9)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUJZVUJPIOMGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2511-09-3 | |
| Record name | Ethyl phenylphosphinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2511-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B7801487.png)

![(E)-[(3E)-3-(anilinomethylidene)-2-chlorocyclohexen-1-yl]methylidene-phenylazanium;chloride](/img/structure/B7801497.png)











